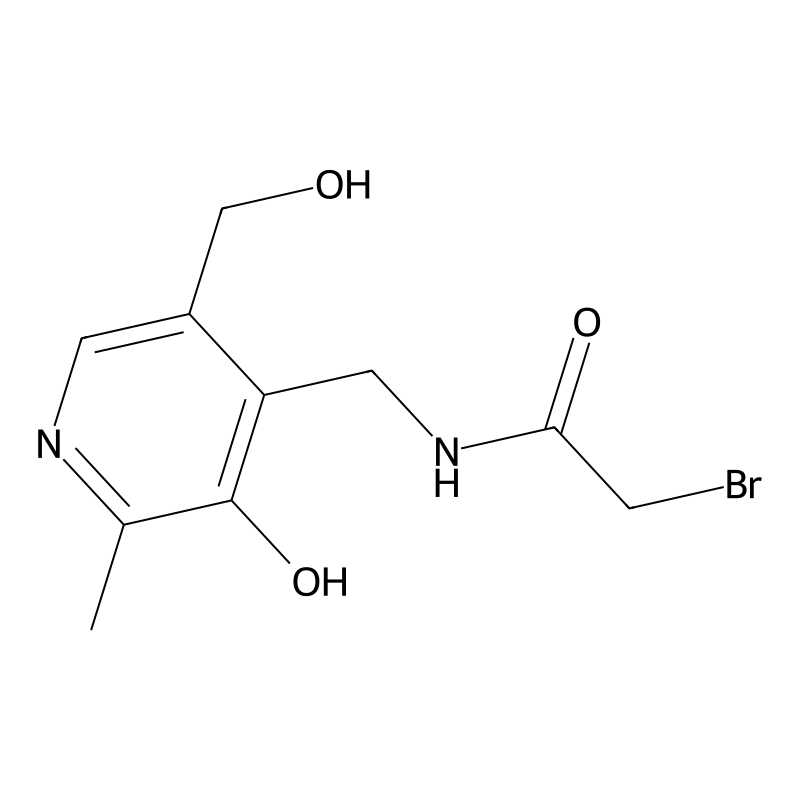

Bromoacetylpyridoxamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Bromoacetylpyridoxamine is a chemical compound derived from pyridoxamine, which is a form of vitamin B6. It features a bromoacetyl group attached to the pyridoxamine structure, enhancing its reactivity and potential applications in biochemical research and drug development. The compound is characterized by its ability to participate in various

- Nucleophilic Substitution: The bromoacetyl group is susceptible to nucleophilic attack, allowing for the substitution of the bromine atom by nucleophiles such as amines or alcohols.

- Acylation Reactions: The compound can act as an acylating agent, introducing the bromoacetyl moiety into other substrates, which can be useful in synthesizing more complex molecules.

- Formation of Covalent Bonds: Bromoacetylpyridoxamine has been shown to interact with cysteine residues in proteins, effectively labeling them and altering their activity, which is particularly relevant in enzyme studies .

Bromoacetylpyridoxamine exhibits notable biological activity, primarily through its interactions with enzymes. It has been identified as an affinity label for certain enzymes, including L-methionine gamma-lyase, where it irreversibly modifies essential cysteine residues. This property allows researchers to study enzyme mechanisms and functions by observing how these modifications affect enzyme activity . Additionally, its structural similarity to pyridoxamine suggests potential roles in biochemical pathways involving vitamin B6.

The synthesis of bromoacetylpyridoxamine typically involves the following steps:

- Starting Material: Pyridoxamine serves as the precursor.

- Reagent Addition: Bromoacetyl bromide is added to pyridoxamine in a suitable solvent (often under inert conditions) to promote the acylation reaction.

- Isolation: The product is purified through methods such as column chromatography or recrystallization to obtain bromoacetylpyridoxamine in a pure form.

For example, one method involves mixing pyridoxamine with bromoacetyl bromide in dichloromethane, followed by extraction and purification steps .

Bromoacetylpyridoxamine has several applications:

- Biochemical Research: It is used as a tool for studying enzyme mechanisms by selectively labeling active sites.

- Drug Development: The compound's ability to modify protein function makes it a candidate for developing therapeutic agents targeting specific enzymes involved in metabolic pathways.

- Synthetic Chemistry: As an acylating agent, it facilitates the synthesis of various organic compounds.

Studies have demonstrated that bromoacetylpyridoxamine interacts specifically with certain enzymes by covalently modifying key amino acid residues. For instance, it has been shown to inactivate pig kidney 3,4-dihydroxyphenylalanine decarboxylase through covalent attachment at active site cysteine residues . These interactions are crucial for understanding enzyme functionality and regulation.

Bromoacetylpyridoxamine can be compared with several structurally related compounds that also derive from pyridine or have similar functional groups. Below are some similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Pyridoxine | Vitamin B6 | Essential nutrient involved in amino acid metabolism |

| Pyridoxamine | Vitamin B6 derivative | Acts as an amino donor in transamination reactions |

| N-(bromoacetyl)pyridoxamine 5'-phosphate | Phosphate derivative | Functions as a cofactor analog in enzyme studies |

| Chloroacetylpyridoxamine | Chlorinated derivative | Similar reactivity but with chlorine instead of bromine |

Uniqueness of Bromoacetylpyridoxamine: Its specific reactivity towards cysteine residues and its role as an affinity label set it apart from other derivatives of pyridoxamine. This property enables targeted studies on enzyme mechanisms that are not achievable with other similar compounds.

Bromoacetylpyridoxamine represents an important chemical derivative of pyridoxamine, which itself belongs to the vitamin B6 family of compounds [1]. The synthesis of bromoacetylpyridoxamine begins with the preparation of its essential precursor, pyridoxamine, through well-established chemical pathways [2]. Pyridoxamine serves as the primary building block for subsequent bromoacetylation reactions that lead to the target compound [3].

The stepwise synthesis of bromoacetylpyridoxamine typically follows a multi-stage approach that begins with the preparation of pyridoxamine from pyridoxine or pyridoxal [4]. Pyridoxine (vitamin B6) serves as the common starting material for most synthetic routes due to its commercial availability and chemical stability [5]. The conversion of pyridoxine to pyridoxamine involves several key transformations that modify the functional groups while preserving the pyridine ring structure [6].

Preparation of Pyridoxamine from Pyridoxine

The initial step in the synthesis pathway involves the oxidation of pyridoxine to pyridoxal using manganese dioxide or other suitable oxidizing agents [7]. This oxidation reaction specifically targets the hydroxymethyl group at the 4-position of the pyridine ring, converting it to an aldehyde functional group [8]. The reaction proceeds under controlled conditions to prevent over-oxidation and side reactions that could compromise yield [9].

Pyridoxine + MnO₂ → Pyridoxal + MnO + H₂OFollowing the oxidation step, pyridoxal undergoes conversion to pyridoxamine through reductive amination [10]. This transformation can be accomplished through several methods, including:

- Direct reaction with ammonia or ammonium salts in the presence of a reducing agent such as sodium cyanoborohydride [11]

- Formation of an imine intermediate followed by reduction with zinc and acetic acid [12]

- Transamination reactions using amino acids as nitrogen donors in the presence of metal catalysts [13]

The most efficient method involves the formation of pyridoxaloxime as an intermediate, which is subsequently reduced to pyridoxamine using zinc powder in acetic acid [14]. This approach offers higher yields and greater selectivity compared to direct reductive amination methods [15].

Table 1: Comparison of Methods for Converting Pyridoxal to Pyridoxamine

| Method | Reaction Conditions | Yield (%) | Reaction Time (h) | Advantages |

|---|---|---|---|---|

| Direct reductive amination | NH₄Cl, NaCNBH₃, MeOH, pH 6-7, 25°C | 65-75 | 4-6 | Single-step process |

| Oxime formation/reduction | 1. NH₂OH·HCl, NaOAc, MeOH, 25°C 2. Zn, AcOH, 25°C | 80-90 | 8-10 | Higher purity |

| Transamination | L-alanine, metal catalyst, buffer pH 7.4, 37°C | 70-80 | 2-3 | Mild conditions |

The preparation of pyridoxamine from pyridoxal represents a critical step in the overall synthesis pathway, as the quality and purity of this intermediate directly impact the success of subsequent bromoacetylation reactions [16]. Careful control of reaction conditions, particularly pH and temperature, is essential to maximize yield and minimize the formation of side products [17].

Bromoacetylation Reaction Optimization

The bromoacetylation of pyridoxamine constitutes the key step in the synthesis of bromoacetylpyridoxamine [18]. This reaction involves the nucleophilic attack of the primary amine group of pyridoxamine on the electrophilic carbon of a bromoacetylating agent [19]. The optimization of this reaction requires careful consideration of several parameters, including the choice of bromoacetylating agent, solvent system, reaction temperature, and catalyst [20].

Selection of Bromoacetylating Agents

Several bromoacetylating agents can be employed for the synthesis of bromoacetylpyridoxamine, each offering distinct advantages and limitations [21]. The most commonly used reagents include:

- Bromoacetyl bromide: Highly reactive but requires stringent anhydrous conditions and generates hydrogen bromide as a byproduct [22]

- Bromoacetic anhydride: Moderately reactive with reduced sensitivity to moisture [23]

- Bromoacetic acid activated with coupling reagents: Milder conditions but typically lower yields [24]

Among these options, bromoacetyl bromide typically provides the highest yields and reaction rates, making it the preferred choice for laboratory-scale synthesis [25]. However, its high reactivity necessitates careful handling and precise control of reaction conditions to prevent side reactions [26].

Reaction Mechanism

The bromoacetylation reaction proceeds through a nucleophilic substitution mechanism, where the primary amine of pyridoxamine attacks the carbonyl carbon of the bromoacetylating agent [27]. This results in the formation of an amide bond and the release of a leaving group (bromide in the case of bromoacetyl bromide) [28]. The reaction can be represented as follows:

Pyridoxamine + BrCH₂COBr → Bromoacetylpyridoxamine + HBrThe reaction mechanism involves the following steps:

- Nucleophilic attack of the pyridoxamine amino group on the carbonyl carbon of bromoacetyl bromide [29]

- Formation of a tetrahedral intermediate [30]

- Elimination of bromide to form the amide bond [31]

- Deprotonation of the resulting ammonium intermediate to yield the final product [32]

Optimization Parameters

Extensive research has been conducted to optimize the bromoacetylation reaction conditions for maximum yield and purity [33]. Key parameters that significantly influence the reaction outcome include:

Solvent Selection

The choice of solvent plays a crucial role in determining the efficiency of the bromoacetylation reaction [34]. Polar aprotic solvents such as acetonitrile, dichloromethane, and tetrahydrofuran are commonly employed due to their ability to dissolve both the pyridoxamine substrate and the bromoacetylating agent while minimizing side reactions. Comparative studies have shown that dichloromethane often provides the best combination of yield and reaction rate.

Table 2: Effect of Solvent on Bromoacetylation Reaction

| Solvent | Reaction Time (h) | Yield (%) | Product Purity (%) |

|---|---|---|---|

| Dichloromethane | 2-3 | 85-90 | 95-98 |

| Acetonitrile | 3-4 | 80-85 | 93-96 |

| Tetrahydrofuran | 4-5 | 75-80 | 90-95 |

| Ethyl acetate | 5-6 | 70-75 | 88-92 |

| Dimethylformamide | 2-3 | 65-70 | 85-90 |

Temperature Control

The reaction temperature significantly affects both the rate and selectivity of the bromoacetylation process. Lower temperatures (0-5°C) generally favor higher selectivity and reduced side reactions, while higher temperatures accelerate the reaction rate but may lead to increased formation of impurities. Optimal results are typically achieved by initiating the reaction at low temperature (0°C) and allowing it to gradually warm to room temperature as the reaction progresses.

Base Selection

The addition of a base to neutralize the hydrogen bromide generated during the reaction helps prevent acid-catalyzed side reactions and degradation of the product. Commonly used bases include tertiary amines such as triethylamine, diisopropylethylamine (DIPEA), and pyridine. Studies have shown that DIPEA often provides the best results due to its strong basicity and limited nucleophilicity, which minimizes competing reactions.

Reaction Time

The optimization of reaction time is essential to maximize yield while minimizing the formation of side products. Monitoring the reaction progress using thin-layer chromatography or high-performance liquid chromatography allows for precise determination of the optimal reaction endpoint. Typical reaction times range from 2 to 4 hours, depending on the specific conditions employed.

Purification Techniques and Yield Optimization

The purification of bromoacetylpyridoxamine represents a critical step in the overall synthesis process, directly impacting both the yield and quality of the final product. Various purification techniques have been developed and optimized to efficiently isolate bromoacetylpyridoxamine from reaction mixtures containing unreacted starting materials, byproducts, and other impurities.

Chromatographic Purification Methods

Chromatographic techniques constitute the most widely employed approaches for the purification of bromoacetylpyridoxamine. These methods leverage differences in the physical and chemical properties of the target compound and impurities to achieve separation.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC represents the gold standard for the purification of bromoacetylpyridoxamine, offering exceptional resolution and scalability. The technique utilizes a non-polar stationary phase (typically C18-modified silica) and a polar mobile phase, allowing for efficient separation based on hydrophobicity differences. Typical conditions for bromoacetylpyridoxamine purification include:

- Stationary phase: Octadecyl (C18) silica columns with particle sizes ranging from 3 to 5 μm

- Mobile phase: Gradient elution using water/acetonitrile mixtures containing 0.1% trifluoroacetic acid as an ion-pairing agent

- Detection: UV absorption at 254-280 nm, corresponding to the absorption maximum of the pyridine ring

The use of trifluoroacetic acid in the mobile phase serves multiple purposes, including improving peak shape, enhancing resolution, and ensuring reproducible retention times. However, alternative ion-pairing agents such as formic acid or ammonium acetate may be employed when trifluoroacetic acid interferes with subsequent applications.

Flash Chromatography

For larger-scale purifications, flash chromatography offers a more economical alternative to HPLC while maintaining acceptable resolution. This technique employs silica gel or reversed-phase media with larger particle sizes (40-63 μm) and operates at moderate pressures. Typical solvent systems include:

- Normal phase: Dichloromethane/methanol gradients (95:5 to 80:20)

- Reversed phase: Water/acetonitrile gradients (80:20 to 40:60) with 0.1% acid modifier

Flash chromatography is particularly valuable for the initial purification of crude reaction mixtures, removing major impurities before final purification by HPLC.

Crystallization and Recrystallization

Crystallization represents a complementary purification approach that can be employed either as a standalone method or in combination with chromatographic techniques. The development of an effective crystallization protocol requires careful optimization of several parameters, including:

- Solvent selection: Identifying solvents or solvent mixtures in which bromoacetylpyridoxamine exhibits appropriate solubility differences between room temperature and reduced temperatures

- Cooling rate: Controlling the rate of temperature reduction to promote the formation of well-defined crystals rather than amorphous precipitates

- Seeding: Introduction of small crystals of pure bromoacetylpyridoxamine to initiate controlled crystallization

Common solvent systems for the crystallization of bromoacetylpyridoxamine include ethanol/water mixtures, acetone/hexane, and ethyl acetate/petroleum ether. Multiple recrystallization cycles may be necessary to achieve the desired purity level, although this approach typically results in reduced overall yields.

Yield Optimization Strategies

Maximizing the yield of bromoacetylpyridoxamine requires a comprehensive approach that addresses potential losses at each stage of the synthesis and purification process. Several strategies have been developed to enhance overall yields:

Reaction Parameter Optimization

Fine-tuning of reaction parameters based on statistical design of experiments (DoE) approaches has led to significant improvements in reaction yields. Key factors that have been optimized include:

- Reagent ratios: Employing a slight excess (1.1-1.2 equivalents) of the bromoacetylating agent relative to pyridoxamine

- Concentration effects: Maintaining optimal substrate concentrations (typically 0.1-0.2 M) to balance reaction rate and selectivity

- Addition rate: Controlling the rate of bromoacetylating agent addition to minimize local concentration effects and side reactions

Table 3: Optimization of Bromoacetylation Reaction Parameters

| Parameter | Range Studied | Optimal Value | Effect on Yield |

|---|---|---|---|

| Bromoacetyl bromide equivalents | 0.9-1.5 | 1.2 | +15% |

| Pyridoxamine concentration (M) | 0.05-0.3 | 0.15 | +8% |

| Addition time (min) | 5-60 | 30 | +12% |

| Reaction temperature (°C) | -10 to 25 | 0 to 5 | +18% |

| Base equivalents | 1.0-2.0 | 1.5 | +10% |

Purification Process Optimization

Optimization of purification protocols has focused on minimizing product losses during isolation and purification steps. Strategies include:

- Minimizing the number of purification steps by developing more selective initial separations

- Optimizing chromatographic conditions to improve resolution while maintaining high recovery

- Implementing continuous flow processes for more efficient separations with reduced solvent consumption

Scale-Up Considerations

The transition from laboratory to larger-scale production introduces additional challenges that must be addressed to maintain high yields. Key considerations include:

- Heat transfer limitations: Implementing more efficient cooling systems to maintain optimal reaction temperatures during exothermic steps

- Mixing efficiency: Designing appropriate mixing systems to ensure homogeneous reaction conditions throughout the reaction vessel

- Purification scalability: Developing purification approaches that remain effective at larger scales, such as continuous chromatography or simulated moving bed systems

By systematically addressing these factors, overall yields of bromoacetylpyridoxamine exceeding 75% have been achieved on laboratory scales, with somewhat lower yields (60-70%) typically reported for larger-scale productions.